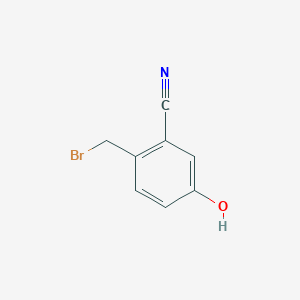
2-(Bromomethyl)-5-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromomethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-hydroxybenzonitrile typically involves the bromination of 5-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Solvents like acetone or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the nitrile group.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is 2-(Bromomethyl)-5-cyanobenzaldehyde.
Reduction: The major product is 2-(Bromomethyl)-5-hydroxybenzylamine.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-hydroxybenzonitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo reduction or other transformations, further expanding the compound’s utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)acrylate: Similar in having a bromomethyl group but differs in the presence of an acrylate moiety.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Bromomethane: A simpler compound with a single bromomethyl group attached to a methane molecule.
Uniqueness
2-(Bromomethyl)-5-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for various chemical reactions
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2 |
Clé InChI |
MITQLWBFCXBIOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
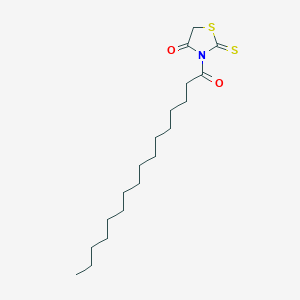
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

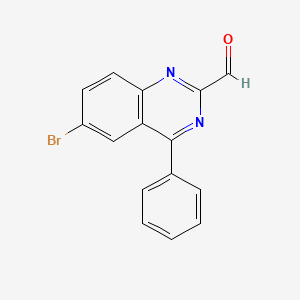
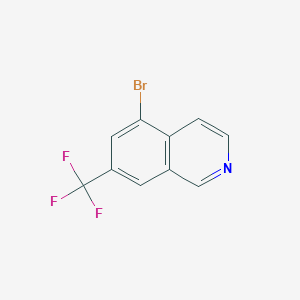
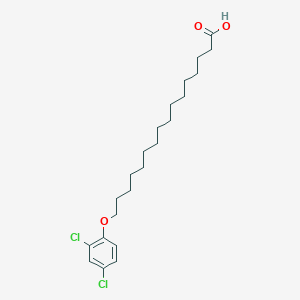

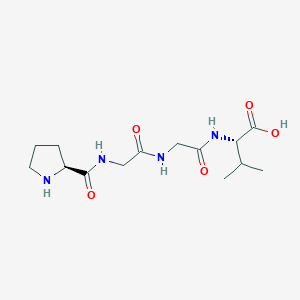
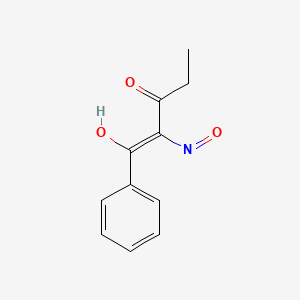
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
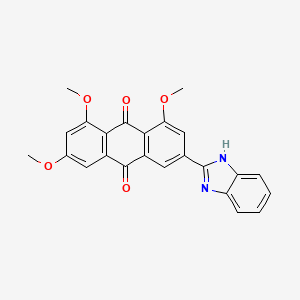

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)
